molecular formula C31H36N4O2 B2435842 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1206992-32-6

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2435842
CAS RN: 1206992-32-6
M. Wt: 496.655
InChI Key: FQURXTSZNDXDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C31H36N4O2 and its molecular weight is 496.655. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

The compound exhibits potential in cancer treatment. Research suggests that it can selectively target cancer cells, inhibiting their growth and promoting apoptosis (programmed cell death). Its mechanism of action may involve interference with cellular signaling pathways or DNA replication. Clinical trials are ongoing to explore its efficacy against specific cancer types, such as breast, lung, or colon cancer .

Xanthine Oxidase Inhibition

In the context of gout and hyperuricemia, xanthine oxidase inhibitors play a crucial role. This compound, or its analogs, has demonstrated submicromolar potency as an xanthine oxidase inhibitor. By reducing uric acid production, it may help manage gout and related conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity. It could potentially inhibit the growth of bacteria, fungi, or other pathogens. Further investigations are needed to determine its specific targets and mechanisms of action .

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O2/c1-23-12-14-26(15-13-23)30-33-28-21-34(20-25-10-6-3-7-11-25)19-17-27(28)31(37)35(30)22-29(36)32-18-16-24-8-4-2-5-9-24/h3,6-8,10-15H,2,4-5,9,16-22H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQURXTSZNDXDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

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